
L-Lysyl-N-methyl-L-valyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-N-methyl-L-valyl-L-glutamic acid is a synthetic tripeptide composed of three amino acids: lysine, N-methyl valine, and glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N-methyl-L-valyl-L-glutamic acid involves the coupling of protected amino acids. One common method includes the use of Nα,Nε-bis(trifluoroacetyl)-L-lysyl chloride and dimethyl L-glutamate in the presence of triethylamine. The protecting groups are then removed using a water-ethanol solution of sodium hydroxide .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically modified bacteria such as Corynebacterium glutamicum. These bacteria are engineered to overproduce the desired amino acids, which are then chemically coupled to form the tripeptide .
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-N-methyl-L-valyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids, particularly the lysine residue.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: This reaction can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can result in the formation of thiols.
Scientific Research Applications
L-Lysyl-N-methyl-L-valyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a building block for more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential as an immunomodulator and in drug delivery systems.
Industry: Used in the production of bioactive peptides and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Lysyl-N-methyl-L-valyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site or allosteric sites, thereby influencing biochemical pathways. Its immunomodulatory effects are attributed to its ability to enhance both cell-mediated and humoral immune responses .
Comparison with Similar Compounds
Similar Compounds
L-Lysyl-L-glutamic acid: Similar in structure but lacks the N-methyl valine residue.
L-Valyl-L-glutamic acid: Contains valine instead of N-methyl valine and lacks lysine.
L-Glutamyl-L-valyl-L-lysine: Different sequence of amino acids.
Uniqueness
L-Lysyl-N-methyl-L-valyl-L-glutamic acid is unique due to the presence of the N-methyl valine residue, which can influence its biochemical properties and interactions. This modification can enhance its stability and resistance to enzymatic degradation, making it a valuable compound for various applications .
Properties
CAS No. |
189032-07-3 |
|---|---|
Molecular Formula |
C17H32N4O6 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]-methylamino]-3-methylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H32N4O6/c1-10(2)14(21(3)16(25)11(19)6-4-5-9-18)15(24)20-12(17(26)27)7-8-13(22)23/h10-12,14H,4-9,18-19H2,1-3H3,(H,20,24)(H,22,23)(H,26,27)/t11-,12-,14-/m0/s1 |
InChI Key |
JQOPFSDLEPPYBD-OBJOEFQTSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(C)C(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N(C)C(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


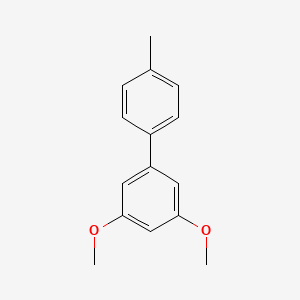

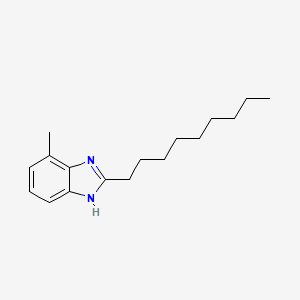
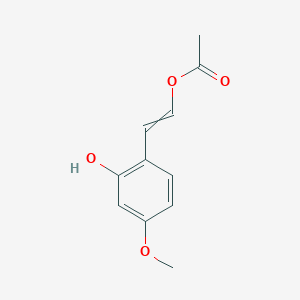
![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)

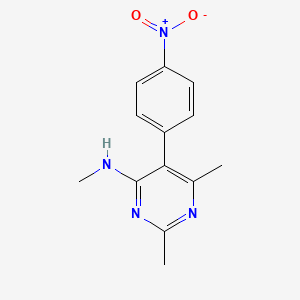

![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)
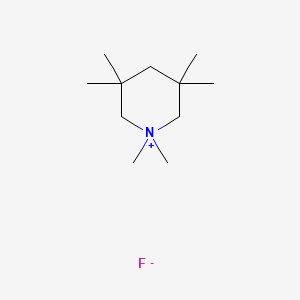
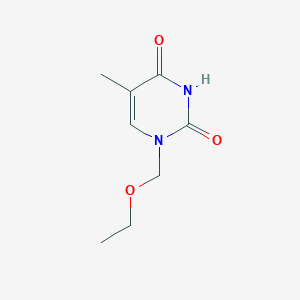
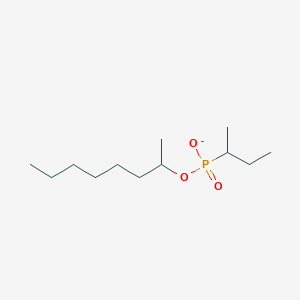
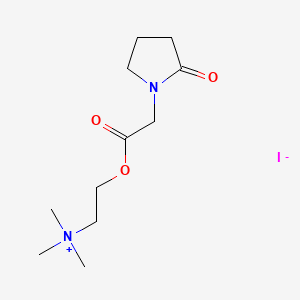
![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)
